molecular formula C16H14N2O3 B4239649 (3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine

(3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine

Cat. No. B4239649
M. Wt: 282.29 g/mol
InChI Key: FQIYBOGTOBQJME-UHFFFAOYSA-N
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Description

(3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine, also known as NPPB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a synthetic compound that was first synthesized in the 1980s and has since been used in various studies to investigate its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of (3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine is not fully understood, but it is believed to act as a non-specific ion channel blocker. It has been shown to bind to the extracellular side of the channel pore, preventing ions from passing through. This results in a decrease in ion flux across the membrane, which can have various physiological effects.
Biochemical and Physiological Effects:
(3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various ion channels, which can affect cell signaling and membrane potential. It has also been shown to affect the activity of various enzymes, including ATPases and phospholipases. These effects can have various downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine in lab experiments is its ability to block multiple ion channels. This makes it a useful tool for investigating the role of ion channels in various physiological processes. However, one of the main limitations of using (3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine is its non-specificity. It can block multiple ion channels, which can make it difficult to determine the specific role of a particular channel in a given process.

Future Directions

There are several future directions for research involving (3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine. One area of interest is in the development of more specific ion channel blockers. This could help to overcome the limitations of (3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine and allow for more targeted investigations of ion channels. Another area of interest is in the development of new applications for (3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine, such as in the treatment of various diseases. Overall, (3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of ion channels and beyond.

Scientific Research Applications

(3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine has been used in numerous scientific studies to investigate its potential applications. One of the main areas of research has been in the field of ion channels. (3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine has been shown to block various ion channels, including chloride channels, calcium channels, and potassium channels. This makes it a useful tool for investigating the role of these channels in various physiological processes.

properties

IUPAC Name

3-nitro-N-[(4-prop-2-ynoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-2-10-21-16-8-6-13(7-9-16)12-17-14-4-3-5-15(11-14)18(19)20/h1,3-9,11,17H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIYBOGTOBQJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-[4-(prop-2-yn-1-yloxy)benzyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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